N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide
Description
N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzyl group substituted with a furan-3-yl moiety at the para position and a 2,5-dimethylbenzenesulfonamide group. This compound is of interest due to its structural complexity, combining aromatic, heterocyclic (furan), and sulfonamide functionalities. Key spectral characteristics (e.g., $^{1}$H/$^{13}$C NMR, HRMS) would align with its structure, including signals for the furan protons (δ ~6.9–7.6 ppm), methyl groups (δ ~2.0–2.5 ppm), and sulfonamide NH (δ ~10.5 ppm) based on related compounds .
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-14-3-4-15(2)19(11-14)24(21,22)20-12-16-5-7-17(8-6-16)18-9-10-23-13-18/h3-11,13,20H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRCNVYKJXJOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Benzylation: The furan ring is then benzylated using a benzyl halide in the presence of a base, such as sodium hydride or potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the benzylated furan with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzyl group can be reduced to form the corresponding alkane.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: The corresponding alkane.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its sulfonamide moiety suggests potential use as an antibacterial or antifungal agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide would depend on its specific application. In a biological context, the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This can lead to the disruption of essential biochemical pathways in microorganisms, resulting in their death or inhibition of growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide Derivatives
The following table summarizes key structural and functional differences between the target compound and similar sulfonamides:
Functional Group Impact on Properties
- Furan vs. Thiazole/Benzodioxole (): The furan in the target compound provides moderate electron-richness and planar geometry, contrasting with Brecanavir’s thiazole and benzodioxole groups, which enhance π-π stacking and metabolic stability .
- Methyl Substitution: The 2,5-dimethyl groups on the benzenesulfonamide in the target compound increase steric bulk and lipophilicity compared to N-(4-hydroxyphenyl)benzenesulfonamide (), which lacks methyl groups but has a polar hydroxyl .
- Chlorine/Acetylpiperazine (): The chlorine atom and acetylpiperazine in the analogue from improve solubility in polar solvents and may enhance binding to charged biological targets (e.g., enzymes) .
Biological Activity
N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a furan ring and a dimethyl-substituted benzene , which contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 371.5 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death or growth inhibition. The sulfonamide moiety is particularly effective in targeting enzymes involved in folate synthesis, which is crucial for bacterial growth.
Antimicrobial Properties
Sulfonamides have historically been used as antibacterial agents , and this compound may exhibit similar properties. Research indicates that compounds within this class can inhibit the growth of various bacteria by interfering with folic acid synthesis.
Anti-inflammatory Effects
In addition to antimicrobial activity, there is evidence suggesting that this compound may possess anti-inflammatory properties. The structural characteristics allow it to interact with inflammatory pathways, potentially reducing inflammation in various biological contexts.
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial efficacy of several sulfonamides against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, comparable to established antibiotics .
- Anti-inflammatory Research : In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide | Structure | Antibacterial |
| N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide | Structure | Antifungal |
| N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide | Structure | Antimicrobial & Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
